![molecular formula C13H14N2O3 B6418640 2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 6857-12-1](/img/structure/B6418640.png)
2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Übersicht
Beschreibung
Morpholine is a common component in many organic compounds, including pharmaceuticals and agrochemicals . It’s a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Wissenschaftliche Forschungsanwendungen
Preparation and Synthesis
- Preparation Techniques : The compound and its derivatives can be synthesized using various chemical reactions, such as the conversion of dimethyl and diphenyl disulfides into their respective 1H-isoindole-1,3-(2H)-diones (Klose, Reese, & Song, 1997).
- Characterization Methods : Characterization using 1D and 2D NMR spectroscopy has been employed to confirm the structure of isoindoline-1,3-dione derivatives (Dioukhane et al., 2021).
Molecular Studies
- Crystal Structure Analysis : Crystallographic methods have been used to determine the structure of isoindoline-1,3-dione derivatives, showing how these compounds crystallize in various systems (Anouar et al., 2019).
- Enamine Chemistry : Research into the stereochemistry of reactions involving morpholine enamines has provided insights into the molecular conformation of certain isoindole derivatives (Hickmott, Cox, & Sim, 1974).
Biological and Pharmacological Potential
- Xanthine Oxidase Inhibitors : Certain morpholine-2,5-dione derivatives have been evaluated for their inhibitory activity against xanthine oxidase, showing potential for use in treating conditions like gout (Šmelcerović et al., 2013).
- Polymerization and Catalysis : Studies have examined the ring-opening polymerization of morpholine-2,5-dione derivatives, revealing insights into the formation of polymers and the role of metal catalysts (Chisholm et al., 2006).
Applications in Material Science
- Mesogenic Schiff Bases : Isoindoline-1,3-dione based mesogenic Schiff bases have been synthesized and studied for their molecular structures and thermal behavior, showing potential for applications in liquid crystal technology (Dubey et al., 2018).
- Corrosion Inhibition : Aza-pseudopeptides containing isoindoline-1,3-dione have been tested as corrosion inhibitors for mild steel, demonstrating significant potential in materials protection (Chadli et al., 2017).
Wirkmechanismus
Target of Action
The compound 2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them a valuable scaffold for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways . They have demonstrated a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of 2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione would depend on its specific targets and mode of action. Given the broad range of activities demonstrated by indole derivatives , this compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(morpholin-4-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-14-5-7-18-8-6-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOAWPIAOVAVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282242 | |
| Record name | 2-[(Morpholin-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylmethyl)isoindole-1,3-dione | |
CAS RN |
6857-12-1 | |
| Record name | NSC25113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(Morpholin-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-tert-butyl-1-[(2,6-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418581.png)
![1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B6418585.png)

![2-[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6418589.png)
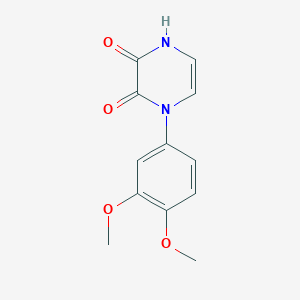
![1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B6418605.png)
![2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B6418618.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B6418626.png)
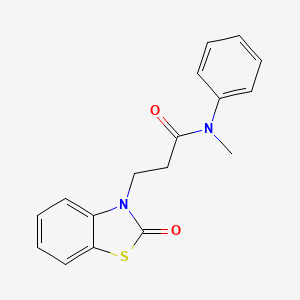
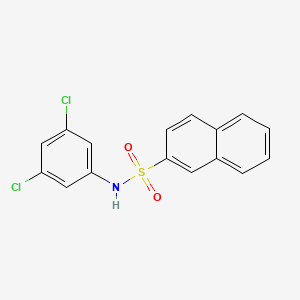
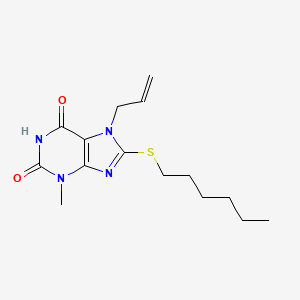
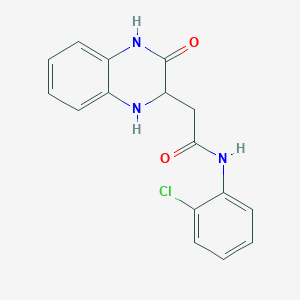
![(2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6418658.png)